molecular formula C6H10N2OS B13679055 1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol

1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol

Cat. No.: B13679055
M. Wt: 158.22 g/mol
InChI Key: YOXOUQKAJMCSMR-UHFFFAOYSA-N
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Description

1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C6H10N2OS It is a thiazole derivative, which is a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol typically involves the reaction of 2-amino-5-methylthiazole with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of ethanal (acetaldehyde) in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nature of the substituent.

Scientific Research Applications

1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-methylthiazol-5-yl)ethanone
  • 1-(2-Amino-5-methylthiazol-4-yl)ethanone
  • 1-(2-Amino-4-methylthiazol-5-yl)ethanol

Uniqueness

1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group on the thiazole ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C6H10N2OS/c1-3(9)5-4(2)10-6(7)8-5/h3,9H,1-2H3,(H2,7,8)

InChI Key

YOXOUQKAJMCSMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C(C)O

Origin of Product

United States

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